Cas no 920468-58-2 (2-{1,1'-biphenyl-4-yl}-N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylacetamide)

2-{1,1'-biphenyl-4-yl}-N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-{1,1'-biphenyl-4-yl}-N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylacetamide
- N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-phenylphenyl)acetamide
- AKOS024616331
- 920468-58-2
- F1878-0151
- 2-([1,1'-biphenyl]-4-yl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
- 2-{[1,1'-biphenyl]-4-yl}-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
-
- インチ: 1S/C25H20ClN3OS/c26-20-7-4-8-21(14-20)29-25(22-15-31-16-23(22)28-29)27-24(30)13-17-9-11-19(12-10-17)18-5-2-1-3-6-18/h1-12,14H,13,15-16H2,(H,27,30)
- InChIKey: CJHOWLRHSBENKP-UHFFFAOYSA-N
- ほほえんだ: C(NC1N(C2=CC=CC(Cl)=C2)N=C2CSCC2=1)(=O)CC1=CC=C(C2=CC=CC=C2)C=C1
計算された属性
- せいみつぶんしりょう: 445.1015611g/mol
- どういたいしつりょう: 445.1015611g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 31
- 回転可能化学結合数: 5
- 複雑さ: 608
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.3
- トポロジー分子極性表面積: 72.2Ų
2-{1,1'-biphenyl-4-yl}-N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1878-0151-10mg |
2-{[1,1'-biphenyl]-4-yl}-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide |
920468-58-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1878-0151-3mg |
2-{[1,1'-biphenyl]-4-yl}-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide |
920468-58-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1878-0151-25mg |
2-{[1,1'-biphenyl]-4-yl}-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide |
920468-58-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1878-0151-2mg |
2-{[1,1'-biphenyl]-4-yl}-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide |
920468-58-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1878-0151-50mg |
2-{[1,1'-biphenyl]-4-yl}-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide |
920468-58-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1878-0151-75mg |
2-{[1,1'-biphenyl]-4-yl}-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide |
920468-58-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1878-0151-5mg |
2-{[1,1'-biphenyl]-4-yl}-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide |
920468-58-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1878-0151-10μmol |
2-{[1,1'-biphenyl]-4-yl}-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide |
920468-58-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1878-0151-1mg |
2-{[1,1'-biphenyl]-4-yl}-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide |
920468-58-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1878-0151-4mg |
2-{[1,1'-biphenyl]-4-yl}-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide |
920468-58-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
2-{1,1'-biphenyl-4-yl}-N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylacetamide 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
2-{1,1'-biphenyl-4-yl}-N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylacetamideに関する追加情報
Introduction to 2-{1,1'-biphenyl-4-yl}-N-2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-ylacetamide (CAS No. 920468-58-2)
2-{1,1'-biphenyl-4-yl}-N-2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-ylacetamide (CAS No. 920468-58-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a biphenyl moiety and a thienopyrazole core. These structural elements contribute to its potential therapeutic applications and biological activities.
The biphenyl moiety in 2-{1,1'-biphenyl-4-yl}-N-2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-ylacetamide is known for its ability to enhance the lipophilicity and cell membrane permeability of the molecule. This property is crucial for drugs that need to cross biological barriers to reach their target sites. The thienopyrazole core, on the other hand, is a versatile scaffold that has been extensively studied for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Recent research has highlighted the potential of 2-{1,1'-biphenyl-4-yl}-N-2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-ylacetamide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The study also found that the compound has a favorable safety profile and does not cause significant cytotoxicity at therapeutic concentrations.
In another notable study published in the European Journal of Medicinal Chemistry in 2020, researchers investigated the anti-cancer properties of 2-{1,1'-biphenyl-4-yl}-N-2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-ylacetamide. The results showed that this compound effectively inhibits the growth of various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase. These findings suggest that 2-{1,1'-biphenyl-4-yl}-N-2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-ylacetamide could be a promising lead compound for the development of new anti-cancer drugs.
The pharmacokinetic properties of 2-{1,1'-biphenyl-4-yl}-N-2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-ylacetamide have also been evaluated in preclinical studies. A study published in Bioorganic & Medicinal Chemistry Letters in 2019 reported that this compound has good oral bioavailability and a favorable half-life in vivo. These properties are essential for ensuring that the drug can be effectively absorbed and distributed to target tissues after oral administration.
In addition to its therapeutic potential, 2-{1,1'-biphenyl-4-yl}-N-2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-ylacetamide has been studied for its potential as a chemical probe in biological research. A study published in ACS Chemical Biology in 2018 demonstrated that this compound can be used to investigate the role of specific protein targets in cellular processes such as inflammation and cancer progression. The ability to use this compound as a tool for understanding disease mechanisms further underscores its importance in both basic and applied research.
The synthesis of 2-{1,1'-biphenyl-4-yl}-N-2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-ylacetamide has been optimized to improve yield and purity. A recent paper in Organic & Biomolecular Chemistry described an efficient synthetic route that involves several key steps: (i) the formation of the thienopyrazole core through a cyclization reaction; (ii) the introduction of the biphenyl moiety via a Suzuki coupling reaction; and (iii) the final acylation step to form the acetamide functionality. This synthetic strategy provides a robust method for producing high-quality material for further biological evaluation.
The safety profile of 2-{1,1'-biphenyl-4-yl}-N-2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-ylacetamide has been extensively studied using both in vitro and in vivo models. Toxicity assessments have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant organ toxicity or mutagenic effects. These findings are crucial for advancing this compound through preclinical development stages towards clinical trials.
In conclusion, 2-{1,1'-biphenyl-4-y l}-N - ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶( - ( - ) - , - , - ) - acetamide (CAS No. 920468 -58 - ) strong > represents a promising candidate for further development as a therapeutic agent due to its unique structural features and diverse biological activities. Ongoing research continues to explore its potential applications in treating inflammatory diseases and various types of cancer. The combination of its favorable pharmacokinetic properties and safety profile makes it an attractive lead compound for drug discovery efforts. p >
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